1-tert-butyl-4-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine
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Overview
Description
1-Tert-butyl-4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a tert-butyl group and a chloro-dihydrobenzobbenzothiepin moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine typically involves multiple steps. One common synthetic route starts with the preparation of the chloro-dihydrobenzobbenzothiepin intermediate. This intermediate is then reacted with piperazine in the presence of a tert-butylating agent to introduce the tert-butyl group. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization ensures the production of high-quality material .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce any present carbonyl groups.
Substitution: The chloro group in the benzothiepin moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, palladium catalysts, organic solvents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine derivatives .
Scientific Research Applications
1-Tert-butyl-4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-Tert-butyl-4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-Tert-butyl-4-(2,3-dihydrobenzo bbenzothiepin-5-yl)piperazine: Similar benzothiepin structure but with different substitution patterns .
1-Tert-butyl-4-(4-chlorophenyl)piperazine: Similar structure but with a different aromatic moiety.
1-Tert-butyl-4-(3,4-dichlorophenyl)piperazine: Contains additional chlorine substituents on the aromatic ring.
Uniqueness: 1-Tert-butyl-4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a chloro-dihydrobenzobbenzothiepin moiety makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H27ClN2S |
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Molecular Weight |
387g/mol |
IUPAC Name |
1-tert-butyl-4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine |
InChI |
InChI=1S/C22H27ClN2S/c1-22(2,3)25-12-10-24(11-13-25)19-14-16-6-4-5-7-20(16)26-21-9-8-17(23)15-18(19)21/h4-9,15,19H,10-14H2,1-3H3 |
InChI Key |
BEIMITMVQGQSKU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Canonical SMILES |
CC(C)(C)N1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
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